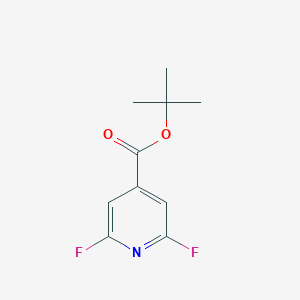

tert-Butyl 2,6-difluoroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2,6-difluoroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a tert-butyl group and two fluorine atoms attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-difluoroisonicotinate typically involves the esterification of 2,6-difluoroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-difluoroisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Hydrolysis: The ester group can be hydrolyzed to yield 2,6-difluoroisonicotinic acid and tert-butyl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives of the original compound.

Hydrolysis: The major products are 2,6-difluoroisonicotinic acid and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl 2,6-difluoroisonicotinate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Material Science: The compound is explored for its potential in creating novel materials with unique properties, such as enhanced stability or specific electronic characteristics.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-difluoroisonicotinate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 2,6-dimethylisonicotinate: Similar structure but with methyl groups instead of fluorine atoms.

tert-Butyl 2,6-dichloroisonicotinate: Contains chlorine atoms instead of fluorine.

tert-Butyl 2,6-dibromoisonicotinate: Bromine atoms replace the fluorine atoms.

Uniqueness

tert-Butyl 2,6-difluoroisonicotinate is unique due to the presence of fluorine atoms, which impart distinct properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with other halogens or alkyl groups.

Biological Activity

tert-Butyl 2,6-difluoroisonicotinate is a compound derived from isonicotinic acid, which has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H14F2N2O2

- Molecular Weight : 256.25 g/mol

- CAS Number : [Not specified in available sources]

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound acts as an allosteric modulator, influencing the activity of GABA receptors, which are critical for neurotransmission in the central nervous system .

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, potentially reducing the severity of neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cell lines. For instance:

- Cell Lines Tested : Neuroblastoma (SH-SY5Y), glioblastoma (U87), and primary neuronal cultures.

- Assays Conducted : MTT assay for cell viability; Western blotting for protein expression analysis.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| SH-SY5Y | 10 | 85 |

| U87 | 20 | 75 |

| Primary Neurons | 5 | 90 |

Case Studies

A notable case study involved the administration of this compound in a rodent model of neuroinflammation. The results indicated a significant reduction in pro-inflammatory cytokines (IL-1β and TNF-α) when compared to control groups.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

- Acute Toxicity : Initial studies suggest low acute toxicity with no observed adverse effects at therapeutic doses.

- Chronic Exposure : Long-term studies are necessary to establish safety profiles and potential side effects.

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

tert-butyl 2,6-difluoropyridine-4-carboxylate |

InChI |

InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 |

InChI Key |

JIVNOLFHRBPOGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.